N-{[5-(2-Fluorophenyl)-2-furyl]methyl}
Description
N-{[5-(2-Fluorophenyl)-2-furyl]methyl} is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-fluorophenyl group and a methylamine moiety at the 2-position. The furan ring (2-furyl) provides a planar aromatic system, while the 2-fluorophenyl substituent introduces steric and electronic effects due to the fluorine atom’s electronegativity. The methyl group attached to the nitrogen enhances solubility and modulates reactivity. While direct pharmacological data for this compound are unavailable, structurally related derivatives (e.g., pyrimidine and triazole analogs) exhibit biological activities such as kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C14H14FNO3 |
|---|---|
Molecular Weight |
263.268 |
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-10-6-7-13(19-10)11-4-2-3-5-12(11)15/h2-7,9,16H,8H2,1H3,(H,17,18) |
InChI Key |
ATWYMNBLDLVHSG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{[5-(2-Fluorophenyl)-2-furyl]methyl} and analogous compounds:
Key Observations:
Bulkier Moieties: The ethanamine tail in introduces steric hindrance, which could limit interactions with hydrophobic binding pockets in biological targets.
Biological Relevance :
- Triazole-containing analogs (e.g., ) often exhibit kinase inhibition due to their ability to form hydrogen bonds with ATP-binding sites .
- Pyrimidine derivatives (e.g., ) show antimicrobial activity linked to hydrogen-bonding interactions and π-π stacking .
Synthetic Accessibility :
- The simpler structure of N-{[5-(2-Fluorophenyl)-2-furyl]methyl} may allow straightforward synthesis via Suzuki-Miyaura coupling or reductive amination, whereas triazole/thiadiazole derivatives require multi-step heterocycle formation .
Research Findings and Data
Crystallographic Analysis (Relevant to Analogs):
- Pyrimidin-4-amine Derivatives : Crystallographic studies of analogs (e.g., ) reveal intramolecular N–H⋯N hydrogen bonds and π-π stacking interactions (interplanar spacing: ~3.6–3.7 Å), critical for stabilizing molecular conformations and enhancing bioactivity .
- Triazole Derivatives : The triazole ring in adopts a planar conformation, facilitating interactions with enzymatic active sites.
Pharmacological Data (Inferred from Analogs):
- Dabrafenib (a BRAF inhibitor with a 2-fluorophenyl group) exhibits IC₅₀ = 0.7 nM against BRAF V600E, highlighting the role of fluorophenyl groups in targeting kinase mutations .
- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine demonstrates antimicrobial activity linked to its hydrogen-bonding network .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
